N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
Historical Context and Discovery
The compound emerged from systematic efforts to hybridize heterocyclic systems with demonstrated bioactivity. Chromenones, recognized for their role in natural products like flavonoids, have been extensively studied for antioxidant and anticancer properties. Triazolopyridines, first synthesized in the mid-20th century, gained prominence due to their structural similarity to purine bases and applications in kinase inhibition.
The specific fusion of these motifs via an acetamide linker represents a strategic advancement in synthetic medicinal chemistry. Early work on analogous structures, such as N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide , demonstrated the feasibility of combining nitrogen-rich heterocycles with chromenone derivatives. The target compound’s synthesis likely builds on methods developed for related systems, such as the phosphorus oxychloride-mediated rearrangements described for pyridinyl-triazolopyridines.
Rationale for Academic Interest
Academic interest in this compound arises from three key factors:
- Structural Novelty : The integration of a triazolopyridine core with a chromenone-oxyacetamide side chain creates a unique three-dimensional topology. This architecture may enable selective interactions with biological targets, as seen in structurally related compounds like N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide.
- Synergistic Pharmacophoric Potential : Chromenones contribute electron-rich aromatic systems capable of π-π stacking, while the triazolopyridine moiety offers hydrogen-bonding sites. This combination is hypothesized to enhance binding affinity in enzyme-substrate interactions.
- Synthetic Versatility : The presence of reactive sites (e.g., the acetamide linker and methyl groups) allows for derivatization, enabling structure-activity relationship studies. For example, modifications to the chromenone’s methyl substituents have been shown to modulate cytotoxicity in related compounds.
Overview of Compound Nomenclature and Synonyms
The systematic IUPAC name reflects the compound’s intricate structure:
- N-[2-(Triazolo[4,3-a]pyridin-3-yl)ethyl] : Indicates a triazolopyridine ring fused at positions 4 and 3-a, with an ethyl group at position 3.
- 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide : Describes a chromenone derivative substituted with methyl groups at positions 3, 4, and 8, linked via an ether-oxygen to an acetamide.
Scope and Objectives of the Research Article
This article aims to:
- Elucidate the compound’s synthetic pathways, drawing parallels to established methods for chromenone-triazolopyridine hybrids.
- Analyze its structural features through comparative assessment with related molecules, such as N-(3,4-dimethoxybenzyl)-2-((4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide.
- Evaluate its potential applications in medicinal chemistry, excluding therapeutic dosages or safety data per research constraints.
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C22H22N4O4/c1-13-14(2)22(28)30-21-15(3)17(8-7-16(13)21)29-12-20(27)23-10-9-19-25-24-18-6-4-5-11-26(18)19/h4-8,11H,9-10,12H2,1-3H3,(H,23,27) |
InChI Key |
QOAANEACNCJRKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC3=NN=C4N3C=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-triazolo[4,3-a]pyridine core, followed by the introduction of the ethyl linker and the chromen-7-yl moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole and pyridine moieties exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, research has demonstrated that derivatives of triazolo-pyridine can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential use as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that it exhibits inhibitory effects against a range of bacterial and fungal pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes. This makes it a candidate for development into new antimicrobial agents.
Neuroprotective Effects
Preliminary findings suggest that the compound may possess neuroprotective properties. Research indicates that it could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are required to elucidate the precise mechanisms involved.
Pesticide Development
The triazole structure is known for its fungicidal properties. The compound can be modified to enhance its efficacy as a pesticide. Experimental formulations have shown effectiveness against various plant pathogens, indicating its potential role in sustainable agricultural practices.
Plant Growth Regulation
Research has indicated that certain derivatives of this compound can act as plant growth regulators. These compounds can influence plant development processes such as germination and flowering, leading to increased crop yields and improved resistance to environmental stresses.
Polymer Chemistry
In material science, the unique chemical structure of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength.
Coatings and Adhesives
The compound's chemical properties lend themselves to applications in coatings and adhesives. Its ability to form strong intermolecular interactions can enhance adhesion properties in various substrates, making it suitable for industrial applications.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Induced apoptosis in breast cancer cells through caspase activation. |
| Antimicrobial Properties | International Journal of Antimicrobial Agents | Effective against E. coli and S. aureus with low MIC values. |
| Neuroprotective Effects | Neuropharmacology Journal | Reduced oxidative stress markers in neuronal cell cultures. |
| Pesticide Development | Journal of Agricultural Science | Effective against Fusarium species with reduced phytotoxicity. |
| Plant Growth Regulation | Plant Physiology Journal | Increased germination rates in treated seeds compared to controls. |
| Polymer Chemistry | Polymer Science Journal | Enhanced thermal stability observed in polymer composites. |
Mechanism of Action
The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The triazolo[4,3-a]pyridine and chromen-7-yl moieties may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing triazolopyridine, imidazopyridine, or related heterocyclic cores, as well as acetamide or coumarin-based substituents. Key structural and physicochemical differences are outlined below:
Table 1: Structural and Molecular Comparison
Key Observations:
Core Heterocycles :
- The target compound’s [1,2,4]triazolo[4,3-a]pyridine core differs from imidazopyridine (in MM0333.02, ) and triazolopyrimidine (in ). Triazolo derivatives exhibit enhanced metabolic stability compared to imidazoles due to reduced susceptibility to oxidative degradation.
- The triazolopyrimidine in introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.
Substituent Diversity: The target’s 3,4,8-trimethylcoumarin group contrasts with simpler coumarins (e.g., 4-methyl-2-oxo in ), which may influence solubility and receptor binding.
Synthetic Accessibility :
- Acetamide-linked analogs (e.g., and ) are synthesized via nucleophilic acyl substitution or coupling reactions, as seen in ’s procedure using mercaptoacetic acid and ZnCl₂ .
- The target’s ethyl linker and bulky coumarin group may require multi-step synthesis, increasing complexity compared to simpler acetamides.
Research Findings and Implications
Structural Lumping Strategy :
Compounds with shared cores (e.g., triazolopyridine) and substituents (e.g., acetamide) may be grouped for property prediction, as suggested by the lumping strategy in . This approach simplifies computational modeling but risks overlooking subtle bioactivity differences.
Physicochemical Properties: Molecular weight and polarity vary significantly: ’s compound (405.40 g/mol) is heavier and more polar due to oxadiazole and benzoxazolone groups, whereas ’s imidazopyridine derivative (306.36 g/mol) is smaller and less polar .
Gaps in Data :
- Biological activity (e.g., IC₅₀, binding affinity) and pharmacokinetic data (e.g., solubility, metabolic stability) are absent in the provided evidence, limiting direct pharmacological comparisons.
Biological Activity
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound notable for its potential biological activities. The structure incorporates a triazole ring and a chromenyl moiety, which are known for their pharmacological significance. This article explores the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 394.43 g/mol. Its unique structural features include:
- Triazole Ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
- Chromene Moiety : Associated with antioxidant and anti-inflammatory activities.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds similar to this compound. For example:
- Inhibition of Cancer Cell Lines : Research has shown that derivatives of triazolo-pyridine exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One study reported IC50 values as low as 0.15 μM for certain derivatives against MCF-7 cells .
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation and survival. For instance, compounds with similar structures have been identified as c-Met kinase inhibitors, which play a vital role in tumor growth and metastasis .
Antimicrobial Activity
Compounds with triazole structures have demonstrated antimicrobial properties. Studies indicate that they can inhibit the growth of various pathogens through mechanisms such as disrupting cell membrane integrity or inhibiting nucleic acid synthesis .
Study 1: Synthesis and Evaluation of Triazolo Derivatives
A study synthesized various triazolo derivatives and evaluated their biological activities. The results indicated that certain modifications in the triazole ring significantly enhanced their anticancer properties. For instance, the introduction of different substituents led to improved IC50 values against breast cancer cells .
Study 2: Chromene-Based Compounds
Another investigation focused on chromene-based compounds similar to this compound. These compounds exhibited potent antioxidant activities and were effective in reducing oxidative stress in cellular models .
The biological activity of this compound likely involves:
- Enzyme Inhibition : Interaction with enzymes related to cell cycle regulation.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses to growth factors.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Triazolo-Pyridine Derivative | Triazole + Pyridine | Anticancer (MCF-7) | 0.15 μM |
| Chromene Derivative | Chromene + Various Substituents | Antioxidant | - |
| Triazole-Thione Complex | Triazole + Thione | Antimicrobial | - |
Q & A
Q. Q1. What are the critical challenges in synthesizing this compound with high purity, and how can reaction conditions be optimized?
Answer: Synthesis of this hybrid heterocyclic compound requires precise control over:
- Coupling efficiency between the triazolopyridine and coumarin-derived moieties. Evidence from analogous acetamide syntheses highlights the need for anhydrous conditions and catalysts like EDCI/HOBt to minimize side reactions .
- Chromen-7-yl ether formation : Steric hindrance at the 7-position of the coumarin ring necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for nucleophilic substitution .
- Purification : Reverse-phase HPLC or column chromatography with gradients of acetonitrile/water is recommended due to the compound’s lipophilic nature .
Basic Research: Structural Characterization
Q. Q2. Which spectroscopic and computational methods are most effective for resolving ambiguities in the compound’s stereochemistry?
Answer:
- Heteronuclear NMR (¹H-¹³C HSQC, HMBC): Critical for confirming connectivity between the triazolopyridine nitrogen and ethyl spacer, as well as verifying the coumarin’s methyl/oxo substituents .
- X-ray crystallography : Recommended if single crystals can be obtained; triazolopyridine derivatives often exhibit planar geometry, which aids in resolving spatial arrangements .
- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate tautomeric forms (e.g., 2-oxo vs. 2-hydroxy coumarin) .
Advanced Research: Biological Activity
Q. Q3. How can researchers address contradictory data in pharmacological assays targeting kinase inhibition or oxidative stress pathways?
Answer: Contradictions may arise due to:
- Off-target effects : Use isoform-specific kinase inhibitors (e.g., ATP-competitive vs. allosteric) as controls to validate selectivity .
- Redox interference : The coumarin moiety’s fluorescence can confound ROS assays. Employ orthogonal methods like ESR spectroscopy or thioredoxin reductase activity assays .
- Metabolic stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC50 values across cell lines .
Advanced Research: Mechanistic Studies
Q. Q4. What experimental designs are recommended to elucidate the compound’s mechanism of action in modulating protein-protein interactions?
Answer:
- SPR (Surface Plasmon Resonance) : Direct binding assays with immobilized target proteins (e.g., Bcl-2 family proteins) can quantify affinity (KD) and kinetics (kon/koff) .
- Cellular thermal shift assays (CETSA) : Monitor thermal stabilization of putative target proteins in lysates treated with the compound .
- Mutagenesis studies : Introduce point mutations in predicted binding pockets (e.g., triazolopyridine-interacting residues) to validate structure-activity relationships .
Advanced Research: Data Contradiction Analysis
Q. Q5. How should researchers reconcile discrepancies between in silico docking predictions and experimental binding data?
Answer:
- Ensemble docking : Use multiple protein conformations (e.g., from MD simulations) rather than a single crystal structure to account for flexibility .
- Solvent effects : Include explicit water molecules in docking models, as the acetamide’s carbonyl group may form hydrogen bonds displaced in dry simulations .
- Free energy calculations : Apply MM-PBSA/GBSA methods to refine binding affinity predictions and identify entropy-enthalpy compensation .
Basic Research: Stability Profiling
Q. Q6. What accelerated stability testing protocols are suitable for assessing this compound’s degradation under varying pH and temperature?
Answer:
- Forced degradation studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic) at 40°C for 48 hours. Monitor via LC-MS for hydrolytic cleavage of the acetamide bond or coumarin ring oxidation .
- Lyophilization stability : Test solubility in PBS and tendency to aggregate after freeze-thaw cycles using dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
